pnu-176798

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

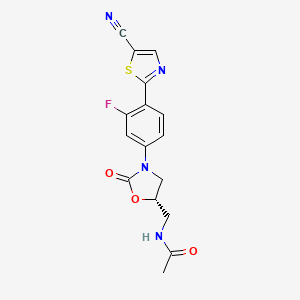

Molecular Formula |

C16H13FN4O3S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |

InChI Key |

FGUCVLMMGZZQBB-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

PNU-176798: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for PNU-176798, an antimicrobial agent with potent activity against a wide spectrum of gram-positive and anaerobic bacteria. This document details its molecular interactions, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its operational pathways.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effects by targeting and inhibiting the process of protein synthesis within bacterial cells.[1] This targeted action disrupts essential cellular functions, ultimately leading to the cessation of growth and cell death in susceptible bacteria. The primary site of action for this compound is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.

The inhibitory effects of this compound are multifaceted, impacting several key stages of protein synthesis:

-

Inhibition of fMet-tRNA Binding: this compound interferes with the binding of formylmethionyl-transfer RNA (fMet-tRNA) to the 70S ribosome.[1] This is a critical initial step in bacterial protein synthesis.

-

Blockade of Translation and 70S Initiation: The compound effectively blocks the overall translation process and specifically impedes the 70S initiation complex formation.[1]

-

Inhibition of Peptidyl Transferase Activity: this compound demonstrates inhibitory effects on the peptidyl transferase center of the ribosome, a crucial site for peptide bond formation. This inhibition is reportedly more pronounced in the presence of elongation factor P (EF-P).[1]

-

Marked Inhibition of Translocation: The compound significantly inhibits the elongation factor G (EF-G)-mediated translocation of fMet-tRNA.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activities across different stages of protein synthesis.

| Parameter | Value | Target/Process | Organism/System |

| Minimum Inhibitory Concentration (MIC) | 1.4 µM | Bacterial Growth | E. coli |

| IC50 | 32 µM | fMet-tRNA binding to 70S ribosome | In vitro |

| IC50 | 0.53 µM | Translation | In vitro |

| IC50 | 32 µM | 70S Initiation | In vitro |

| IC50 | 40 µM | Peptidyl Transferase | In vitro |

| IC50 | 8 µM | EF-G-mediated translocation of fMet-tRNA | In vitro |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language.

Caption: this compound's multi-faceted inhibition of bacterial protein synthesis.

Caption: Experimental workflow for characterizing this compound's mechanism.

Experimental Protocols

While the precise, detailed protocols from the original discovery and characterization of this compound are not publicly available in the immediate search results, the following represent standardized and widely accepted methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium (e.g., E. coli) is grown overnight on an appropriate agar medium.

-

Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

Positive (bacteria and broth, no drug) and negative (broth only) control wells are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

In Vitro Translation (IVT) Assay

This protocol describes a general method for assessing the inhibition of protein synthesis in a cell-free system.

-

Preparation of Cell-Free Extract (S30 Extract):

-

A bacterial strain (e.g., E. coli) is cultured to mid-log phase.

-

Cells are harvested, washed, and lysed (e.g., by French press or sonication).

-

The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.

-

-

IVT Reaction Mixture:

-

The reaction mixture typically contains the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids, and a template mRNA (often encoding a reporter protein like luciferase or β-galactosidase).

-

Varying concentrations of this compound are added to the reaction mixtures.

-

-

Incubation:

-

The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

-

Measurement of Protein Synthesis:

-

The amount of newly synthesized reporter protein is quantified. For a luciferase reporter, this involves adding the luciferin substrate and measuring the resulting luminescence.

-

The results are expressed as a percentage of the control (no this compound).

-

-

IC50 Calculation:

-

The IC50 value is calculated as the concentration of this compound that inhibits protein synthesis by 50% relative to the control.

-

Ribosome Binding Assay (Filter Binding)

This protocol outlines a common method to assess the binding of a ligand (in this case, fMet-tRNA) to ribosomes in the presence of an inhibitor.

-

Preparation of Ribosomes and Ligand:

-

70S ribosomes are purified from a bacterial source.

-

fMet-tRNA is prepared and radiolabeled (e.g., with ³H or ³⁵S).

-

-

Binding Reaction:

-

A reaction mixture containing purified 70S ribosomes, the radiolabeled fMet-tRNA, a suitable buffer, and varying concentrations of this compound is prepared.

-

The mixture is incubated under conditions that promote the binding of fMet-tRNA to the P-site of the ribosome.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound radiolabeled ligand are retained on the filter, while the unbound ligand passes through.

-

The filter is washed to remove any non-specifically bound ligand.

-

-

Quantification:

-

The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

-

IC50 Calculation:

-

The concentration of this compound that inhibits the binding of the radiolabeled fMet-tRNA to the ribosome by 50% is determined as the IC50 value.

-

References

PNU-176798: A Technical Overview of a Bacterial Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-176798 is an antimicrobial agent with demonstrated activity against a range of bacteria, primarily targeting the crucial cellular process of protein synthesis. This technical guide synthesizes the available data on this compound, presenting its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its characterization. While specific data on its full spectrum of activity against Gram-positive and anaerobic bacteria remains limited in publicly accessible literature, this document provides a foundational understanding of its biochemical function.

Core Mechanism of Action

This compound exerts its antimicrobial effects by inhibiting bacterial protein synthesis.[1] This inhibition occurs at multiple stages of the translation process, indicating a multifaceted interaction with the bacterial ribosome. The compound has been shown to interfere with the binding of initiator tRNA (fMet-tRNA) to the 70S ribosome, block the overall translation process, and specifically inhibit the peptidyl transferase and translocation steps.[1]

Quantitative Inhibitory Data

The following table summarizes the known quantitative data for this compound's inhibitory activity, primarily characterized in Escherichia coli.

| Parameter | Target/Process | Organism/System | Value |

| Minimum Inhibitory Concentration (MIC) | Bacterial Growth | E. coli | 1.4 µM[1] |

| IC50 | fMet-tRNA binding to 70S ribosome | In vitro | 32 µM[1] |

| IC50 | Overall Translation | In vitro | 0.53 µM[1] |

| IC50 | 70S Initiation | In vitro | 32 µM[1] |

| IC50 | Peptidyl Transferase | In vitro | 40 µM[1] |

| IC50 | EF-G-mediated Translocation | In vitro | 8 µM[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the above quantitative data for this compound are not publicly available. However, this section outlines generalized, standard methodologies for the key assays used to characterize such protein synthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. A typical broth microdilution protocol is as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

In Vitro Transcription/Translation (IVTT) Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a bacterial cell-free extract (e.g., E. coli S30 extract), a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes, activity can be measured using a specific substrate.

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that inhibits protein synthesis by 50% compared to a no-inhibitor control.

Ribosome Binding Assay (fMet-tRNA Binding)

This filter-binding assay specifically measures the inhibition of initiator tRNA binding to the ribosome.

-

Component Preparation: Purified 70S ribosomes, [3H]-labeled fMet-tRNA, and a suitable buffer are prepared.

-

Binding Reaction: Ribosomes and [3H]fMet-tRNA are incubated in the presence of varying concentrations of this compound.

-

Filtration: The reaction mixtures are passed through a nitrocellulose filter. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.

-

Washing: The filters are washed to remove non-specifically bound tRNA.

-

Quantification: The amount of radioactivity retained on the filters is measured by scintillation counting.

-

IC50 Determination: The IC50 value is the concentration of this compound that inhibits the binding of [3H]fMet-tRNA to the ribosome by 50%.

Visualizing the Mechanism of Action

The following diagrams illustrate the conceptual workflow of the key inhibitory actions of this compound on bacterial protein synthesis.

Caption: Inhibition points of this compound in bacterial protein synthesis.

Caption: Generalized workflow for key in vitro assays.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial protein synthesis with a multi-target mechanism of action within the ribosome. The available data provides a strong foundation for its characterization as an antimicrobial agent. However, to fully understand its therapeutic potential, further research is required. Specifically, studies to determine its MIC values against a broad panel of clinically relevant Gram-positive and anaerobic bacteria are crucial. Furthermore, detailed structural studies of this compound in complex with the bacterial ribosome would provide invaluable insights into its precise binding mode and could guide the development of next-generation antibiotics. The impact of this compound on specific bacterial signaling pathways also remains an unexplored area that could reveal additional mechanisms of its antimicrobial activity.

References

PNU-176798: A Technical Overview of an Oxazolidinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of PNU-176798, an investigational oxazolidinone antibiotic. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Introduction and Discovery

This compound is a synthetic antibacterial agent belonging to the oxazolidinone class, developed by Pharmacia and Upjohn (now part of Pfizer).[1][2] The oxazolidinones represent a significant class of antibiotics that inhibit bacterial protein synthesis.[1][3] this compound emerged from research efforts to identify novel antimicrobial agents with potent activity against a wide spectrum of Gram-positive and anaerobic bacteria.[1][4] It is identified by the CAS number 428861-91-0.[5]

The discovery process for compounds like this compound typically involves screening chemical libraries for activity against target bacteria. This compound was identified as a potent inhibitor of translation in vivo.[1]

Chemical Synthesis

While specific, detailed synthesis protocols for this compound are not extensively available in the public domain, its chemical structure reveals it to be a member of the oxazolidinone family, specifically a 5-cyano-1,3 thiazolyl analogue.[6] The general synthesis of oxazolidinones involves the formation of the core oxazolidinone ring, followed by the addition of various substituents to modulate activity and pharmacokinetic properties.

Chemical Structure of this compound and related Oxazolidinones:

-

PNU-100766 (Linezolid)

-

PNU-140693

-

This compound [1]

The synthesis of such compounds is a multi-step process that would typically involve the construction of the substituted phenyl ring, formation of the oxazolidinone core, and subsequent modifications to introduce the specific side chains that characterize this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1][4] Specifically, it interferes with the initiation phase of translation.[1]

The primary target of this compound is the bacterial ribosome. It has been demonstrated that oxazolidinones, including this compound, inhibit the binding of fMet-tRNA (formylmethionyl-transfer RNA) to the 70S ribosome.[1] This action prevents the formation of the initiation complex, a crucial first step in protein synthesis. The inhibition of initiation is consistent with findings that these compounds do not significantly affect protein chain elongation or termination.[1]

Further studies have shown that this compound's inhibition of fMet-tRNA binding is competitive.[1] This suggests that the drug may bind at or near the P site (peptidyl site) on the 50S ribosomal subunit, thereby sterically hindering the proper positioning of the initiator tRNA.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Quantitative Data

The potency of this compound has been quantified in various in vitro assays. The following table summarizes key findings from the study by Aoki et al. (2002).[1]

| Parameter | This compound | PNU-100766 (Linezolid) |

| Inhibition of Cell-Free Translation (IC50) | ~16 µM | ~144 µM |

| Inhibition of 70S Initiation Complex Formation (IC50) | 32 µM | 152 µM |

| Inhibition of EF-G-mediated Translocation (IC50) | 8 µM | 110 µM |

| Km for fMet-tRNA (in presence of 66 µM drug) | 0.8 µM | Not Reported |

| Km for fMet-tRNA (no drug) | 0.1 µM | 0.1 µM |

IC50: The half maximal inhibitory concentration. Km: Michaelis constant, representing the concentration of substrate at which the reaction rate is half of Vmax.

These data indicate that this compound is a significantly more potent inhibitor of these processes compared to Linezolid.[1]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Inhibition of fMet-tRNA Binding to 70S Ribosomes

This assay measures the ability of the drug to prevent the formation of the 70S initiation complex.

Workflow Diagram:

Caption: Experimental workflow for the fMet-tRNA binding inhibition assay.

Protocol Summary:

-

Reaction Mixture Preparation: A reaction mixture containing 70S ribosomes, poly(A,U,G) as a messenger RNA template, initiation factors (IF1, IF2, and IF3), GTP, and radiolabeled f[35S]Met-tRNA is prepared.

-

Drug Addition: this compound, first dissolved in 30% DMSO, is added to the reaction mixtures at various concentrations. Control reactions contain only the DMSO vehicle.

-

Incubation: The mixtures are incubated to allow for the formation of the 70S initiation complex.

-

Filtration: The reaction mixtures are passed through nitrocellulose filters. The 70S ribosomes and any bound f[35S]Met-tRNA are retained on the filter, while unbound tRNA passes through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of fMet-tRNA binding is calculated for each drug concentration, and the IC50 value is determined.[7]

fMet-Puromycin Reaction (Peptidyl Transferase Assay)

This assay assesses the formation of the first peptide bond.

Protocol Summary:

-

Initiation Complex Formation: An initiation complex is formed as described above.

-

Drug Addition: this compound is added to the pre-formed initiation complex.

-

Puromycin Addition: Puromycin, an aminoacyl-tRNA analog that can accept the fMet group from fMet-tRNA at the P site, is added to the reaction.

-

Peptide Bond Formation: If the peptidyl transferase center is active, a peptide bond is formed between fMet and puromycin, releasing fMet-puromycin.

-

Extraction and Quantification: The fMet-puromycin product is extracted and quantified to determine the extent of peptidyl transferase activity.

-

Data Analysis: The inhibition of fMet-puromycin formation is analyzed using Lineweaver-Burke plots to determine the nature of the inhibition (e.g., competitive).[1]

Conclusion

This compound is a potent oxazolidinone antibiotic that acts by competitively inhibiting the binding of fMet-tRNA to the bacterial ribosome, thereby blocking the initiation of protein synthesis. Its in vitro activity surpasses that of the clinically used oxazolidinone, Linezolid, in several key assays. While detailed information on its discovery and full synthesis is limited in publicly available literature, the characterization of its mechanism of action provides a solid foundation for understanding its potential as an antimicrobial agent. Further research and development would be necessary to fully elucidate its clinical utility.

References

- 1. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FDA全球物质登记数据库-P [drugfuture.com]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: In Vitro Antibacterial Activity of PNU-176798

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative data, detailed experimental protocols, and mechanistic pathways for the compound PNU-176798 could not be located. The information provided herein is based on the general characteristics of the oxazolidinone class of antibiotics, to which this compound is reported to belong. This document serves as a general technical guide and should not be considered as specific data for this compound.

Introduction

This compound is identified as an antimicrobial agent belonging to the oxazolidinone class. Antibiotics of this class are known to be effective against a range of Gram-positive bacteria, including multidrug-resistant strains, and some anaerobic bacteria. Their mechanism of action involves the inhibition of bacterial protein synthesis, a critical process for bacterial viability. This guide provides a general overview of the anticipated in vitro antibacterial activity, the experimental protocols typically used for its assessment, and the established mechanism of action for the oxazolidinone class.

Data Presentation: In Vitro Antibacterial Activity (General for Oxazolidinones)

The in vitro antibacterial activity of an antimicrobial agent is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. While specific MIC values for this compound are not available, the following table provides a representative summary of MIC data for linezolid, the first approved oxazolidinone, against common bacterial pathogens to illustrate the expected spectrum of activity.

| Bacterial Species | Strain Example(s) | Representative MIC Range (µg/mL) for Linezolid |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 1 - 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 - 4 |

| Enterococcus faecalis (VSE) | ATCC 29212 | 1 - 4 |

| Enterococcus faecium (VRE) | ATCC 51559 | 1 - 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 - 2 |

| Haemophilus influenzae | ATCC 49247 | 4 - 16 |

| Moraxella catarrhalis | ATCC 25238 | 2 - 8 |

| Bacteroides fragilis | ATCC 25285 | 2 - 8 |

Note: This data is for illustrative purposes for the oxazolidinone class and does not represent actual data for this compound.

Experimental Protocols

The determination of in vitro antibacterial activity typically follows standardized protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a common and standardized technique.

1. Preparation of Materials:

- Antimicrobial Agent: A stock solution of the oxazolidinone antibiotic is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

- Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media (e.g., Tryptic Soy Broth).

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.

- Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

- A few colonies from an overnight culture are suspended in sterile saline or broth.

- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

- The antimicrobial stock solution is serially diluted (usually two-fold) in CAMHB across the wells of the microtiter plate to create a range of concentrations.

- The prepared bacterial inoculum is added to each well containing the antimicrobial agent.

- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

- The plates are incubated at 35-37°C for 16-20 hours under ambient air.

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

General Mechanism of Action for Oxazolidinones

Oxazolidinones inhibit bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a prerequisite for the translation of mRNA into proteins.

Caption: General mechanism of action of oxazolidinone antibiotics, inhibiting bacterial protein synthesis.

Methodological & Application

Application Notes and Protocols for the Use of a Novel Antibacterial Agent in Bacterial Culture

Disclaimer: Extensive searches for "PNU-176798" did not yield any specific information regarding its mechanism of action, antibacterial spectrum, or established protocols. The following application notes and protocols are therefore provided as a generalized guide for the characterization of a novel antibacterial compound in a research setting. The specific parameters and results will need to be determined empirically for any new agent.

Introduction

This document provides detailed protocols for the evaluation of a novel antibacterial agent in bacterial cultures. The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound, and to investigate its potential mechanism of action by observing its effects on key bacterial signaling pathways. These protocols are intended for use by researchers, scientists, and drug development professionals.

Quantitative Data Summary

The efficacy of a novel antibacterial agent is typically quantified by its MIC and MBC values against a panel of relevant bacterial strains. The data should be presented in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of a Novel Antibacterial Agent against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | Value |

| Streptococcus pneumoniae | Gram-positive | 49619 | Value |

| Escherichia coli | Gram-negative | 25922 | Value |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Value |

| Enterococcus faecalis | Gram-positive | 29212 | Value |

Table 2: Minimum Bactericidal Concentration (MBC) of a Novel Antibacterial Agent against Various Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | Value |

| Streptococcus pneumoniae | Gram-positive | 49619 | Value |

| Escherichia coli | Gram-negative | 25922 | Value |

| Pseudomonas aeruginosa | Gram-negative | 27853 | Value |

| Enterococcus faecalis | Gram-positive | 29212 | Value |

(Note: "Value" should be replaced with experimentally determined data.)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This protocol is based on the broth microdilution method.

Materials:

-

Novel antibacterial agent stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., from ATCC)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Shaking incubator

Protocol:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Prepare Serial Dilutions of the Antibacterial Agent:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the antibacterial agent stock solution (at a concentration of 2x the highest desired test concentration) to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no antibacterial agent) and a negative control (broth only) on each plate.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 16-20 hours in a shaking incubator.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1]

Materials:

-

Results from the MIC assay

-

Sterile agar plates (without any antibacterial agent)

-

Sterile micropipette and tips

-

Incubator

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i..e., at and above the MIC).

-

Spot-plate the aliquot onto a sterile agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Investigating the Mechanism of Action: Effects on Bacterial Signaling Pathways

The interaction of a novel antibacterial agent with bacterial signaling pathways can provide insights into its mechanism of action. Many bacterial pathogens utilize signaling pathways to regulate virulence and stress responses.[3][4][5] A hypothetical scenario is presented below where the novel agent interferes with a generic two-component signaling system, a common regulatory mechanism in bacteria.

Hypothetical Signaling Pathway and Point of Intervention:

A typical two-component system consists of a sensor histidine kinase in the cell membrane and a response regulator in the cytoplasm. Upon sensing an external stimulus, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator then binds to DNA to regulate the expression of target genes, which may include those involved in virulence or survival. The novel antibacterial agent could potentially inhibit this pathway at several points, such as by blocking the kinase activity or preventing the response regulator from binding to DNA.

Protocol to Assess Impact on Gene Expression:

To test the hypothesis that the novel antibacterial agent affects a specific signaling pathway, the expression of downstream target genes can be measured using quantitative reverse transcription PCR (qRT-PCR).

-

Bacterial Culture and Treatment:

-

Grow the target bacterial strain to mid-log phase in the appropriate broth.

-

Divide the culture into two: one treated with the novel antibacterial agent at a sub-MIC concentration (e.g., 0.5x MIC) and an untreated control.

-

Incubate for a defined period (e.g., 1-2 hours).

-

-

RNA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA purification kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for the target gene(s) regulated by the signaling pathway and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

A significant decrease in the expression of the target genes in the treated sample compared to the control would suggest that the novel antibacterial agent interferes with the signaling pathway.

References

- 1. Antibacterial activity and mechanism of the cell-penetrating peptide CF-14 on the gram-negative bacteria, Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of the antibacterial peptide PMAP-36 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activities of PNU-100480 and linezolid against drug-susceptible and drug-resistant Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

No In Vivo Efficacy Studies Found for PNU-176798 in Publicly Available Literature

Despite a comprehensive search of scientific databases and public records, no in vivo efficacy studies for a compound designated as PNU-176798 were identified. This suggests that data on the efficacy of this specific compound in animal models is not currently in the public domain.

The absence of published research could be due to several factors: the compound may be in the very early stages of discovery and has not yet reached in vivo testing phases, it could be an internal designation within a pharmaceutical company that has not been publicly disclosed, or the designation "this compound" may be inaccurate.

While no information was found for this compound, related research on other compounds with the "PNU" prefix has been documented. For instance, studies are available on the in vivo antitumor activity of PNU-159682, a metabolite of nemorubicin, and PNU-145156E, a growth-factor-complexing molecule. These studies demonstrate the use of various animal models to assess the efficacy of novel therapeutic agents.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's designation. If the designation is correct, it is likely that any existing data is proprietary and has not been released to the public.

Without available data on in vivo efficacy, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not possible at this time. Should information on this compound become publicly available, such documentation could be generated.

Application Notes and Protocols for Bacterial Protein Synthesis Inhibition Assay Using PNU-176798

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial protein synthesis is a fundamental cellular process and a well-established target for a variety of clinically important antibiotics. The bacterial ribosome (70S), with its distinct structural differences from eukaryotic ribosomes (80S), allows for the development of selective inhibitors. Assays that measure the inhibition of bacterial protein synthesis are crucial tools in the discovery and characterization of new antibacterial agents. These assays can be used for high-throughput screening of compound libraries, determining the potency of lead compounds, and elucidating their mechanism of action.

PNU-176798 is an antimicrobial agent that has been identified as an inhibitor of bacterial protein synthesis. It specifically targets the initiation phase of translation in a broad range of Gram-positive and anaerobic bacteria. Understanding its inhibitory effects through robust in vitro assays is key to its further development and the exploration of similar compounds.

This document provides detailed protocols for a common type of bacterial protein synthesis inhibition assay—the in vitro transcription-translation (TX-TL) coupled system—and presents the available data for this compound.

Mechanism of Action of this compound

Bacterial protein synthesis is a cyclical process consisting of four main stages: initiation, elongation, termination, and ribosome recycling. This compound acts on the initiation stage. The initiation of protein synthesis in bacteria involves the assembly of the 30S and 50S ribosomal subunits into a 70S initiation complex at the start codon of an mRNA. A key step in this process is the binding of initiator fMet-tRNA (formylmethionyl-transfer RNA) to the P-site of the 30S ribosomal subunit. This compound has been shown to inhibit this crucial binding step, thereby preventing the formation of the 70S initiation complex and halting protein synthesis before it can begin.[1][2][3]

Below is a diagram illustrating the general mechanism of an initiation inhibitor like this compound.

Mechanism of this compound action.

Data Presentation

The publicly available quantitative data for this compound is limited. The following table summarizes the known inhibitory concentrations. Researchers are encouraged to generate more comprehensive dose-response data using the protocols provided below.

| Parameter | Value | Assay Condition | Organism/System |

| IC50 | 32 µM | Inhibition of fMet-tRNA binding to 70S ribosomes | In vitro cell-free system |

| MIC | 1.4 µM | Minimum Inhibitory Concentration | E. coli |

Data sourced from MedChemExpress product information.

Template for Dose-Response Data

Researchers can use the following table structure to record their own experimental data from a protein synthesis inhibition assay.

| This compound Concentration (µM) | Signal (e.g., Luminescence, Absorbance) | % Inhibition |

| 0 (No Inhibitor Control) | 0 | |

| 0 (Solvent Control) | ||

| [Concentration 1] | ||

| [Concentration 2] | ||

| [Concentration 3] | ||

| [Concentration 4] | ||

| [Concentration 5] | ||

| [Concentration 6] | ||

| [Concentration 7] | ||

| [Concentration 8] |

Experimental Protocols

The following protocol describes a general method for determining the inhibitory activity of a compound like this compound on bacterial protein synthesis using a commercially available E. coli S30 cell-free extract in a coupled transcription-translation (TX-TL) system. This system allows for the synthesis of a reporter protein (e.g., firefly luciferase) from a DNA template in a single reaction. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.

Experimental Workflow Diagram

Workflow for the in vitro assay.

Materials

-

E. coli S30 Extract System for Circular DNA (e.g., Promega S30 T7 High-Yield Protein Expression System)

-

Reporter Plasmid DNA (e.g., pT7-luciferase, with a T7 promoter)

-

This compound

-

Dimethyl Sulfoxide (DMSO, molecular biology grade)

-

Nuclease-free water

-

Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)

-

Opaque, white 96-well assay plates

-

Luminometer plate reader

Procedure

1. Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

-

This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in DMSO or the appropriate assay buffer. It is important to ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the translation reaction.

-

E. coli S30 Extract Master Mix: Thaw the components of the S30 extract kit on ice. Prepare a master mix containing the S30 extract, reaction buffer, and amino acid mix according to the manufacturer's instructions. Prepare enough master mix for all planned reactions, including controls. Keep the master mix on ice.

-

Reporter DNA: Dilute the reporter plasmid DNA to a working concentration as recommended by the S30 extract kit manufacturer (typically in the range of 5-20 ng/µL).

2. Assay Setup

-

The assay should be set up in a 96-well opaque white plate to maximize the luminescent signal.

-

Controls:

-

No Inhibitor Control (100% activity): Wells containing the master mix, reporter DNA, and the same volume of vehicle (e.g., DMSO) as the inhibitor wells.

-

No DNA Control (background): Wells containing the master mix, vehicle, but no reporter DNA.

-

-

Assay Wells:

-

Add the prepared E. coli S30 master mix to each well.

-

Add 1 µL of the this compound serial dilutions (or vehicle for controls) to the appropriate wells. Gently mix by pipetting.

-

To initiate the transcription-translation reaction, add the reporter DNA to all wells except the "No DNA Control".

-

The final reaction volume is typically 25-50 µL.

-

3. Incubation

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time may need to be determined empirically but 90 minutes is often sufficient for robust signal generation.

4. Signal Detection

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions (typically a volume equal to the reaction volume).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

5. Data Analysis

-

Subtract Background: Subtract the average luminescence value from the "No DNA Control" wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Signalinhibitor / Signalno inhibitor control)] x 100

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in protein synthesis.

Conclusion

The bacterial protein synthesis inhibition assay is a powerful and adaptable tool for the characterization of antimicrobial compounds. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols offer a robust framework for its evaluation and for the screening of other potential inhibitors. By understanding the mechanism of action of compounds like this compound, researchers can advance the development of new and effective antibiotics to combat bacterial infections.

References

PNU-176798: Application Notes and Protocols for Studying Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-176798 is a potent, synthetic oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive and anaerobic bacteria. As a member of the oxazolidinone class, its unique mechanism of action, involving the inhibition of bacterial protein synthesis at the initiation phase, makes it a valuable tool for research and a potential candidate for drug development, particularly against multi-drug resistant strains. These application notes provide detailed information on the mechanism of action of this compound and standardized protocols for its use in studying anaerobic bacteria.

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Unlike many other classes of antibiotics that inhibit the elongation phase of protein synthesis, this compound blocks the formation of the initiation complex. This novel mechanism reduces the likelihood of cross-resistance with other protein synthesis inhibitors.

The primary target of this compound is the 50S ribosomal subunit. It binds to the P site on the ribosome, interfering with the correct positioning of the initiator fMet-tRNA. This action pleiotropically affects several key steps in protein synthesis initiation:

-

Inhibition of fMet-tRNA Binding: this compound competitively inhibits the binding of fMet-tRNA to the 70S ribosome.

-

Inhibition of Peptidyl Transferase Activity: By interfering with the proper binding of the initiator tRNA, this compound indirectly inhibits the peptidyl transferase reaction.

-

Inhibition of Translocation: The compound markedly inhibits the EF-G-mediated translocation of fMet-tRNA.

Studies on Escherichia coli ribosomes have shown that this compound is a more potent inhibitor of cell-free translation than linezolid, another well-known oxazolidinone.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against Anaerobic Bacteria

| Bacterial Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | ||||

| Bacteroides thetaiotaomicron | ||||

| Clostridium difficile | ||||

| Clostridium perfringens | ||||

| Prevotella melaninogenica | ||||

| Fusobacterium nucleatum | ||||

| Peptostreptococcus anaerobius | ||||

| (Add other species as tested) |

Table 2: Comparative IC₅₀ Values of this compound and Linezolid in E. coli Cell-Free Systems[1]

| Inhibition Assay | This compound IC₅₀ (µM) | Linezolid (PNU-100766) IC₅₀ (µM) |

| Cell-free translation | 0.53 | 4.8 |

| 70S initiation complex formation | 32 | 152 |

| Peptidyl transferase | 40 | > 1000 |

| EF-G-mediated translocation | 8 | 110 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria using Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

1. Materials:

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, protected from light)

-

Anaerobic bacterial strains for testing

-

Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K₁ (1 µg/mL)

-

Sterile petri dishes

-

Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets)

-

Inoculator (e.g., Steers replicator)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Control antibiotics (e.g., metronidazole, clindamycin)

-

Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)

2. Procedure:

-

Preparation of Antibiotic Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare a series of twofold dilutions of this compound in sterile water or another appropriate diluent.

-

Add the appropriate volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also prepare a drug-free control plate.

-

Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

-

-

Inoculum Preparation:

-

Subculture the anaerobic bacterial strains onto fresh, non-selective agar plates and incubate under anaerobic conditions for 24-48 hours.

-

From the fresh culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculator, apply a standardized inoculum of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Place the inoculated plates into an anaerobic chamber or jar system.

-

Incubate at 35-37°C for 48 hours.

-

-

Reading Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

-

Validate the results using the quality control strains.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination by agar dilution.

Conclusion

This compound is a promising oxazolidinone antibiotic with a distinct mechanism of action that makes it a valuable compound for studying anaerobic bacteria and for potential therapeutic development. The provided protocols offer a standardized approach for researchers to evaluate its efficacy against a range of anaerobic pathogens. Further research is warranted to fully characterize its spectrum of activity and clinical potential.

References

Application Notes and Protocols for PNU-176798 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-176798 is a potent oxazolidinone antibiotic that demonstrates significant inhibitory activity against bacterial protein synthesis. As a member of the oxazolidinone class, it targets the bacterial ribosome, a critical component of protein translation. These application notes provide a summary of the mechanism of action, optimal concentrations for in vitro studies based on available research, and detailed protocols for relevant assays.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. Its primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC). This interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA) at the P site. The binding of this compound leads to a competitive inhibition of fMet-tRNA binding to the ribosome, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[1][2][3]

Furthermore, this compound has been shown to markedly inhibit the elongation factor G (EF-G)-mediated translocation of fMet-tRNA from the A site to the P site of the ribosome.[1][2] This multi-faceted inhibition of key steps in translation initiation and elongation underscores its efficacy as an antimicrobial agent against a wide spectrum of gram-positive and anaerobic bacteria.[4][5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative Data Summary for In Vitro Studies

The following table summarizes the key concentrations and inhibitory values of this compound determined in cell-free in vitro studies using E. coli ribosomes.

| Parameter | Value | Experimental Context | Reference |

| IC50 | 32 µM | Inhibition of 70S initiation complex formation. | [1] |

| IC50 | 8 µM | Inhibition of EF-G-dependent translocation of fMet-tRNA. | [2] |

| Effective Concentration Range | 16.6 µM - 66 µM | Used to demonstrate dose-dependent inhibition of fMet-puromycin formation. | [1][2] |

| Kinetic Inhibition | Km for fMet-tRNA increased from ~0.1 µM to 0.8 µM | In the presence of 66 µM this compound, indicating competitive inhibition. | [1][2] |

| Stability Assay Concentration | 80 µM | Used to confirm no destabilization of preformed initiation complexes. | [1][3] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low aqueous solubility (0.016 mg/mL).[7] For in vitro assays, it is recommended to prepare a stock solution in an appropriate organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent. For the referenced studies, this compound was first dissolved in 30% DMSO.[2]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO.

-

Working Solutions: Dilute the stock solution in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

In Vitro Translation Inhibition Assay (fMet-Puromycin Formation)

This assay measures the inhibition of peptidyl transferase activity by quantifying the formation of fMet-puromycin.

Materials:

-

70S ribosomes from E. coli

-

f[35S]Met-tRNA

-

Puromycin

-

Initiation factors (IF1, IF2, IF3)

-

Elongation Factor P (EF-P)

-

GTP

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl2, NH4Cl, and dithiothreitol)

-

This compound working solutions

-

Scintillation fluid and counter

Protocol:

-

Initiation Complex Formation:

-

In a microcentrifuge tube, combine 70S ribosomes, f[35S]Met-tRNA, initiation factors, and GTP in the assay buffer.

-

Add varying concentrations of this compound (e.g., 0, 16.6, 50, 66 µM).

-

Incubate at 30°C for 20 minutes to allow the formation of the initiation complex.

-

-

Peptidyl Transfer Reaction:

-

Add puromycin and EF-P to the reaction mixture.

-

Incubate for an additional period to allow for the formation of fMet-puromycin.

-

-

Extraction and Quantification:

-

Stop the reaction by adding a suitable stop solution (e.g., a high concentration of unlabeled methionine).

-

Extract the fMet-puromycin product using ethyl acetate.

-

Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of fMet-puromycin formed against the concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the fMet-puromycin formation.

-

Experimental Workflow Diagram

Caption: General workflow for an in vitro translation inhibition assay.

Conclusion

The provided data and protocols offer a foundational guide for conducting in vitro studies with this compound. The optimal concentration will depend on the specific assay and biological system being investigated. It is recommended to perform dose-response experiments to determine the most effective concentration for your particular experimental setup. The competitive nature of its inhibition suggests that the concentration of substrates, such as tRNA, may influence the observed potency. Careful consideration of solubility and solvent effects is also crucial for obtaining reliable and reproducible results.

References

- 1. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

PNU-176798: Unveiling its Potential as a Tool for Ribosomal Research

Absence of public scientific literature precludes the creation of detailed application notes and protocols for the compound designated PNU-176798 in ribosomal research. Extensive searches of publicly available scientific databases and literature have not yielded any specific information regarding a molecule with the identifier "this compound" in the context of ribosomal function, mechanism of action, or its use as a research tool.

This lack of information prevents the generation of the requested detailed application notes, experimental protocols, quantitative data tables, and visualizations. The creation of such specific and technical documentation requires established data on the compound's binding affinity to the ribosome, its impact on the different stages of translation (initiation, elongation, termination), and its specific binding site. Without this foundational data, any attempt to create the requested content would be purely speculative and not based on scientific evidence.

For researchers, scientists, and drug development professionals interested in tools for ribosomal research, it is crucial to rely on compounds that are well-characterized in the scientific literature. A multitude of well-documented small molecules and antibiotics that target the ribosome are available and serve as invaluable tools for dissecting the complexities of protein synthesis.

To proceed with a detailed analysis and the creation of relevant documentation, it is essential to have access to primary research articles, patents, or any other form of documentation that describes the discovery, synthesis, and biological evaluation of this compound. Should such information become publicly available, a comprehensive guide similar to the requested format could be developed.

General Principles and Methodologies in Ribosomal Research

While specific data on this compound is unavailable, the following sections outline the general principles and methodologies that would be employed to characterize a novel ribosome-targeting agent. This information is provided to illustrate the types of experiments and data that would be necessary to establish a compound as a useful tool in this field.

Characterizing the Mechanism of Action

To understand how a new compound affects the ribosome, a series of in vitro and in vivo experiments are typically conducted. These experiments aim to pinpoint the specific stage of protein synthesis that is inhibited.

Table 1: Hypothetical Quantitative Data for a Ribosome-Targeting Agent

| Parameter | Value | Experimental System |

| Binding Affinity (Kd) | ||

| 70S Ribosome | 50 nM | Surface Plasmon Resonance |

| 50S Subunit | 45 nM | Isothermal Titration Calorimetry |

| 30S Subunit | > 10 µM | Microscale Thermophoresis |

| In Vitro Translation Inhibition (IC50) | ||

| E. coli cell-free system | 150 nM | Luciferase Reporter Assay |

| Rabbit reticulocyte lysate | 5 µM | [35S]-Methionine Incorporation |

| Effect on Translation Stages | ||

| Initiation | No significant inhibition | Toeprinting Assay |

| Elongation | Strong inhibition | Puromycin Reaction Assay |

| Termination | Moderate inhibition | RF1/RF2-dependent peptide release |

Key Experimental Protocols

The following are generalized protocols for assays commonly used to study ribosome-targeting compounds.

Protocol 1: In Vitro Translation Inhibition Assay

This protocol describes a method to determine the concentration at which a compound inhibits protein synthesis by 50% (IC50) in a cell-free translation system.

Materials:

-

E. coli S30 cell-free extract

-

Reporter plasmid (e.g., pET-luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Test compound (e.g., this compound) at various concentrations

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a master mix containing the S30 extract, amino acids, and energy source.

-

Aliquot the master mix into a 96-well plate.

-

Add the test compound at a range of final concentrations to the wells. Include a no-compound control.

-

Add the reporter plasmid to each well to initiate the transcription-translation reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Ribosome Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to measure the binding affinity (Kd) of a compound to purified ribosomes.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified 70S ribosomes

-

Test compound

-

Running buffer (e.g., HEPES-buffered saline with Mg2+)

-

Amine coupling kit for immobilization

Procedure:

-

Immobilize the purified 70S ribosomes onto the surface of the SPR sensor chip using amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the immobilized ribosome surface and a reference surface.

-

Measure the change in the SPR signal (response units) over time for each concentration.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the binding data by plotting the steady-state response against the compound concentration and fitting to a 1:1 binding model to determine the Kd.

Visualizing Ribosomal Research Concepts

Diagrams are essential for illustrating complex biological processes and experimental workflows. Below are examples of how Graphviz (DOT language) can be used to create such visualizations.

Caption: Hypothetical mechanism of action for a ribosome-targeting agent.

Application Notes and Protocols for Assessing PNU-176798 Resistance Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant hurdle in the development and long-term efficacy of novel therapeutic agents. PNU-176798 is a novel investigational compound with promising therapeutic potential. However, as with any new drug, it is crucial to proactively investigate the potential for resistance development. These application notes provide a comprehensive framework of protocols to develop this compound-resistant cell lines, assess the degree of resistance, and elucidate the underlying molecular mechanisms.

The following protocols are designed to be adaptable and can be modified based on the specific cell lines and experimental conditions used. The overarching goal is to provide a robust and reproducible methodology for studying this compound resistance, which is essential for its clinical development and for devising strategies to overcome potential resistance.

Part 1: Development of this compound-Resistant Cell Lines

A primary method for studying drug resistance in vitro is the development of resistant cell lines through continuous or intermittent exposure to the drug.[1][2][3][4] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

Experimental Protocol: Generating Resistant Cell Lines

-

Parental Cell Line Selection: Choose a cell line that is initially sensitive to this compound. The selection should be based on the intended therapeutic target of the drug.

-

Determination of Initial Drug Concentration:

-

Perform a dose-response assay (e.g., MTT or resazurin assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.[5][6]

-

The starting concentration for developing resistance is typically the IC20 (the concentration that inhibits 20% of cell proliferation).[3]

-

-

Continuous Exposure Method:

-

Culture the parental cells in a medium containing this compound at the starting concentration (IC20).

-

Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate).

-

Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.[3] A stepwise increase of 25% to 50% at each step is recommended.[3]

-

If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.[3]

-

Repeat this process over several months until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).[1]

-

-

Cryopreservation: At each stage of increased drug concentration, it is crucial to freeze aliquots of the cells. This creates a backup in case of contamination or cell death at a higher concentration.[1][3]

-

Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[1]

Workflow for developing a this compound-resistant cell line.

Part 2: Characterization of the Resistant Phenotype

Once a resistant cell line has been established, it is essential to quantify the degree of resistance and assess for cross-resistance to other compounds.

Data Presentation: Resistance Profile

| Cell Line | This compound IC50 (µM) | Resistance Index (RI) | Compound X IC50 (µM) | Compound Y IC50 (µM) |

| Parental | 1.0 | 1.0 | 0.5 | 2.0 |

| This compound-R | 50.0 | 50.0 | 25.0 | 2.2 |

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.[3]

Experimental Protocol: Cell Viability Assay (Resazurin Assay)

This assay measures the metabolic activity of viable cells.[6][7]

-

Cell Seeding: Seed both parental and this compound-resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and other compounds of interest. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period that allows for the assessment of drug effects (e.g., 48-72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

-

Part 3: Investigating Mechanisms of Resistance

Understanding the molecular changes that confer resistance is critical. This can involve investigating changes at the genomic, transcriptomic, and proteomic levels, as well as alterations in cellular signaling pathways.

A. Genomic Analysis

Genomic analysis can identify mutations in the drug target or other genes that contribute to resistance.[8][9][10][11]

Experimental Protocol: Whole Genome Sequencing (WGS)

-

DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

-

Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

-

Sequencing: Perform deep sequencing of the genomic DNA.

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant cell line.

-

Annotate the identified genetic alterations to determine the affected genes and their potential functional consequences.

-

B. Proteomic Analysis

Proteomics can reveal changes in protein expression, such as the upregulation of drug efflux pumps or alterations in signaling proteins.[12][13][14][15][16]

Experimental Protocol: Mass Spectrometry-Based Proteomics

-

Protein Extraction and Digestion:

-

Lyse cells from both parental and resistant lines and extract total protein.

-

Quantify the protein concentration.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the proteins in each sample.

-

Perform differential expression analysis to identify proteins that are significantly up- or down-regulated in the resistant cells compared to the parental cells.

-

Conduct pathway analysis to determine which biological pathways are altered in the resistant cells.

-

C. Signaling Pathway Analysis

Drug resistance is often associated with the rewiring of signaling pathways that control cell survival, proliferation, and apoptosis.[17][18][19][20][21]

Hypothetical signaling pathway for this compound and resistance.

Experimental Protocol: Western Blotting

-

Protein Extraction and Quantification: Extract total protein from parental and resistant cells and determine the concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of key signaling proteins).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Part 4: Overcoming Resistance

The ultimate goal of studying drug resistance is to find ways to overcome it. This can involve combination therapies or the development of next-generation inhibitors.

Experimental Protocol: Combination Drug Screening

-

Drug Selection: Choose a panel of drugs that target pathways identified as being altered in the resistant cells.

-

Synergy Assays:

-

Treat the resistant cells with this compound in combination with each of the selected drugs at various concentrations.

-

Use a checkerboard titration format to assess a wide range of concentration combinations.

-

-

Data Analysis:

-

Perform a cell viability assay as described previously.

-

Use software to calculate synergy scores (e.g., Combination Index) to identify synergistic, additive, or antagonistic interactions.

-

Logical workflow for resistance mechanism investigation.

Conclusion

This document provides a detailed set of protocols for the systematic investigation of resistance to the novel compound this compound. By developing resistant cell lines, characterizing the resistant phenotype, and elucidating the underlying molecular mechanisms, researchers can gain valuable insights that will inform the clinical development of this compound and aid in the design of strategies to mitigate and overcome drug resistance.

References

- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Culture Academy [procellsystem.com]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Antibiotics | Special Issue : Genomic Analysis of Antimicrobial Drug-Resistant Bacteria [mdpi.com]

- 9. Genomic analysis of antibiotic resistance genes and mobile genetic elements in eight strains of nontyphoid Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psomagen.com [psomagen.com]

- 11. genomeweb.com [genomeweb.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? [mdpi.com]

- 15. Proteomic Analysis of Drug-Resistant Mycobacterium tuberculosis Clinical Isolates Under Aminoglycoside Drug Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

- 19. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trends in metabolic signaling pathways of tumor drug resistance: A scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vcm.edpsciences.org [vcm.edpsciences.org]

Application Notes and Protocols: PNU-176798 in Combination with Other Antibiotics

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction